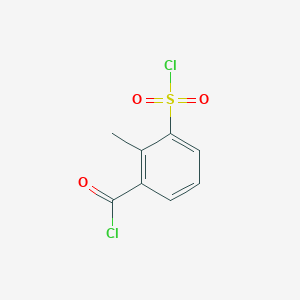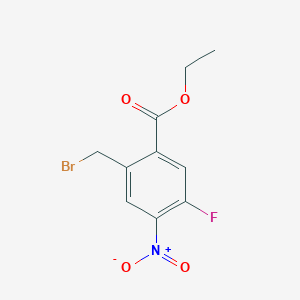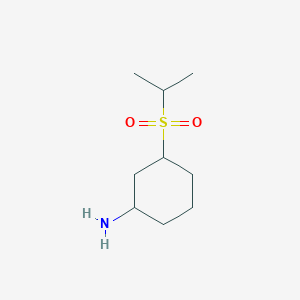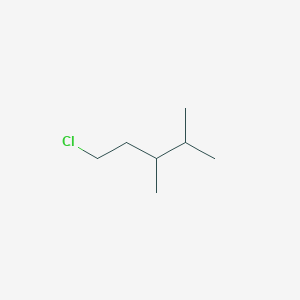![molecular formula C13H19ClO B13185619 {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. It is a derivative of benzene, characterized by the presence of a chloromethyl group and a 3-methylbutoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-3-methylbutanol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the chloromethyl group of 2-chloromethyl-3-methylbutanol. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane, with the addition of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine, thiols in the presence of a catalyst like zinc chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted amines, thioethers, ethers.
科学研究应用
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
作用机制
The mechanism of action of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction processes.
相似化合物的比较
Similar Compounds
Benzyl chloride: Similar in structure but lacks the 3-methylbutoxy group.
Chloromethylbenzene: Contains a chloromethyl group but lacks the additional alkoxy substituent.
3-Methylbutylbenzene: Contains the 3-methylbutyl group but lacks the chloromethyl substituent.
Uniqueness
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and 3-methylbutoxy groups, which confer distinct reactivity and properties. This combination of functional groups allows for a diverse range of chemical transformations and applications, distinguishing it from other benzene derivatives.
属性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-3-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI 键 |
LVBDRNBFPMOXLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(COCC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


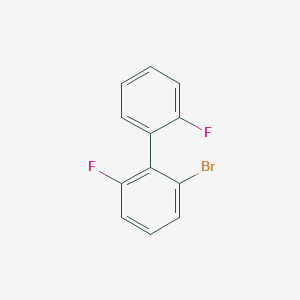
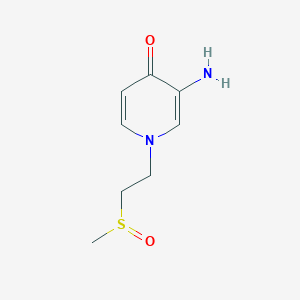
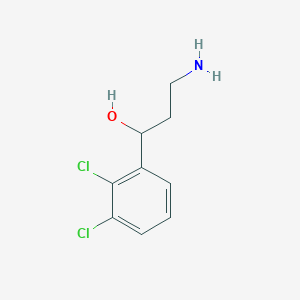
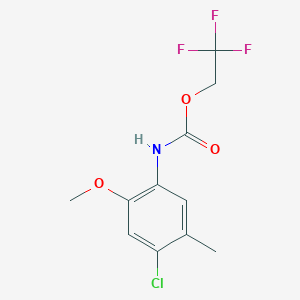
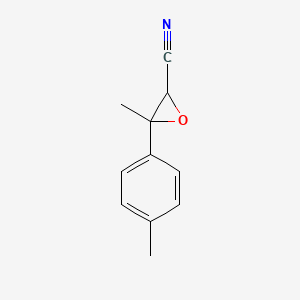
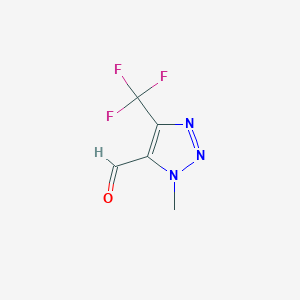
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
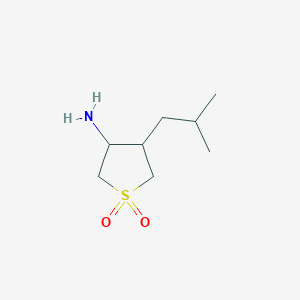
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
